molecular formula C20H20O3 B5237726 1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene

1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene

Cat. No.: B5237726
M. Wt: 308.4 g/mol
InChI Key: RIDXBLGBCYDHGG-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]naphthalene is an organic compound characterized by its complex structure, which includes a naphthalene ring and a methoxy-methylphenoxy ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene typically involves the reaction of 2-methoxy-4-methylphenol with ethylene oxide to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is then reacted with naphthalene-1-ol in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthalene ring can be reduced under hydrogenation conditions to form a dihydronaphthalene derivative.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include dihydronaphthalene derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]naphthalene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[2-(2-Methoxyphenoxy)ethoxy]naphthalene
  • 1-[2-(4-Methylphenoxy)ethoxy]naphthalene
  • 1-[2-(2-Methoxy-4-chlorophenoxy)ethoxy]naphthalene

Comparison: 1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]naphthalene is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-15-10-11-19(20(14-15)21-2)23-13-12-22-18-9-5-7-16-6-3-4-8-17(16)18/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDXBLGBCYDHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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